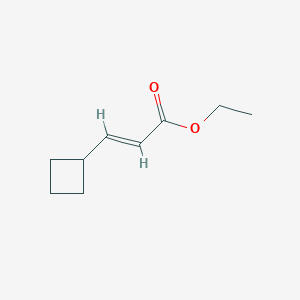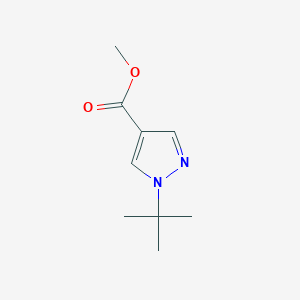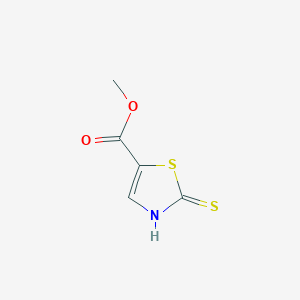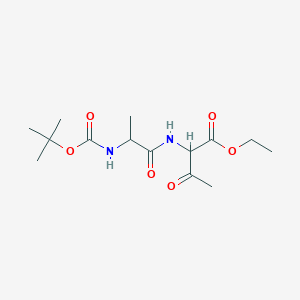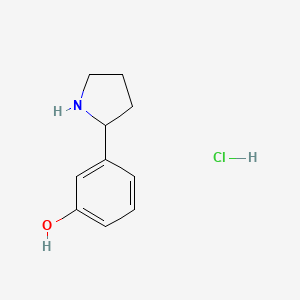
3-(Pyrrolidin-2-yl)phenol hydrochloride
Übersicht
Beschreibung
3-(Pyrrolidin-2-yl)phenol hydrochloride is a chemical compound with the CAS Number: 1894060-74-2 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3-(pyrrolidin-2-yl)phenol hydrochloride . It is stored at room temperature under an inert atmosphere . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-(Pyrrolidin-2-yl)phenol hydrochloride is 1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
3-(Pyrrolidin-2-yl)phenol hydrochloride is a solid at room temperature . It has a molecular weight of 199.68 . The compound is stored under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Organic Dyes and Photophysical Properties
A study by Marchesi et al. (2019) introduced a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, showcasing intense fluorescence and large Stokes shifts when excited with UV light. These findings underline the potential of derivatives of 3-(Pyrrolidin-2-yl)phenol hydrochloride in creating new organic dyes with high quantum yields and tunable emission properties, suitable for various applications including bioimaging and sensing technologies Marchesi et al., 2019.
Antitumor Activities
In the realm of medicinal chemistry, derivatives of 3-(Pyrrolidin-2-yl)phenol hydrochloride have been synthesized to exhibit potent inhibitory activity against CDK1 and CDK2, highlighting their potential as antitumor compounds. Lee et al. (2011) demonstrated through X-ray crystal structural studies the impact of substituents on enzymatic and cell growth inhibitory activities, opening new avenues for the development of cancer therapeutics Lee et al., 2011.
Materials Science and Polymer Matrices
Further extending its application, derivatives have been incorporated into polymeric matrices to explore their photophysical properties. This interdisciplinary approach combines organic synthesis with materials science to develop novel materials that can be used in optoelectronics and photonics, indicating a broad scope of utility for compounds based on 3-(Pyrrolidin-2-yl)phenol hydrochloride Marchesi et al., 2019.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-pyrrolidin-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHPGTAUHOKERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-2-yl)phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



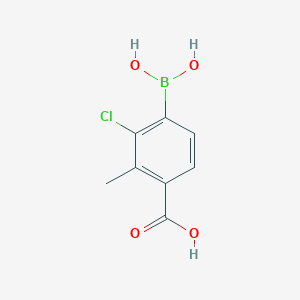




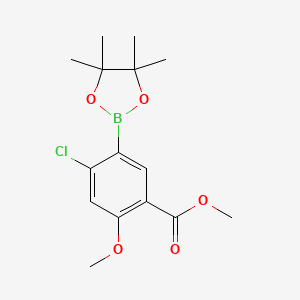
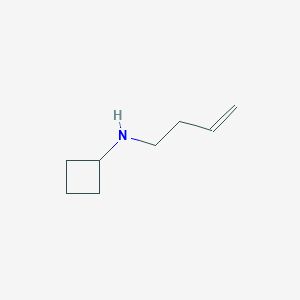
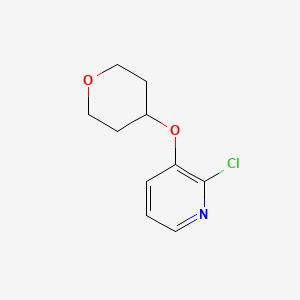
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)
